Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate
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Overview
Description
Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate is an organophosphorus compound with a complex structure that includes both aromatic and phosphonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate typically involves the reaction of diethyl phosphite with an appropriate aniline derivative under controlled conditions. One common method involves the use of a palladium-catalyzed cross-coupling reaction, which allows for the formation of the desired phosphonate ester with high efficiency .
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acids or other oxidized derivatives.
Reduction: Reduction reactions can yield phosphine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acids, while substitution reactions can produce a variety of functionalized phosphonates .
Scientific Research Applications
Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of advanced materials, such as flame retardants and plasticizers.
Mechanism of Action
The mechanism of action of diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or by altering the enzyme’s conformation. This interaction can disrupt biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
Similar Compounds
- Diethyl (2-oxo-1-phenylethyl)phosphonate
- Diethyl benzoylmethylphosphonate
- Diethyl phenacylphosphonate
Uniqueness
Diethyl (2-anilino-2-oxo-1-phenylethyl)phosphonate is unique due to its specific structure, which includes both an aniline and a phosphonate group. This combination of functional groups provides distinct chemical properties and reactivity compared to other similar compounds .
Properties
CAS No. |
73392-33-3 |
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Molecular Formula |
C18H22NO4P |
Molecular Weight |
347.3 g/mol |
IUPAC Name |
2-diethoxyphosphoryl-N,2-diphenylacetamide |
InChI |
InChI=1S/C18H22NO4P/c1-3-22-24(21,23-4-2)17(15-11-7-5-8-12-15)18(20)19-16-13-9-6-10-14-16/h5-14,17H,3-4H2,1-2H3,(H,19,20) |
InChI Key |
QXLRFNJJIRKGNG-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(C(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2)OCC |
Origin of Product |
United States |
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